Metoprolol IMpurity 11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Metoprolol Impurity 11 is a byproduct or degradation product associated with the pharmaceutical compound metoprolol, which is a selective beta-1 adrenoreceptor antagonist. Metoprolol is commonly used to treat conditions such as hypertension, angina, and heart failure by reducing chest pain and lowering high blood pressure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Metoprolol Impurity 11 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of hydrophilic interaction chromatography (HILIC) methods coupled with charged aerosol detection (CAD) to separate metoprolol and its impurities . The reaction conditions often involve the use of high-purity, porous, spherical silica particles coated with charged nanopolymer particles that produce a HILIC/SAX/WAX tri-modal phase .

Industrial Production Methods: In industrial settings, the production of this compound is monitored using advanced chromatographic techniques. The Thermo Scientific Vanquish UHPLC system, for example, is an integrated platform that incorporates a binary pump, split loop autosampler, column compartment, and both diode array and charged aerosol detectors . This system helps prevent further drug degradation during analysis and ensures the accurate quantification of impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Metoprolol Impurity 11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and behavior of the impurity under different conditions.

Common Reagents and Conditions: Common reagents used in the analysis of this compound include ammonium formate and orthophosphoric acid, which are used as mobile phases in chromatographic methods . The reaction conditions often involve isocratic HILIC chromatography with UV and charged aerosol detection .

Major Products Formed: The major products formed from the reactions involving this compound include non-aromatic α-hydroxyamines, which are analyzed using thin layer chromatography (TLC) and liquid chromatographic methods .

Applications De Recherche Scientifique

Metoprolol Impurity 11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the impurity profiling of metoprolol and its related compounds . In biology and medicine, the impurity is analyzed to understand its impact on the efficacy and safety of metoprolol as a pharmaceutical product . In the industry, advanced chromatographic techniques are employed to monitor and control the levels of impurities in metoprolol formulations .

Mécanisme D'action

The mechanism of action of Metoprolol Impurity 11 is closely related to that of metoprolol itself. Metoprolol is a beta-1 adrenergic receptor inhibitor specific to cardiac cells, which decreases cardiac output by producing negative chronotropic and inotropic effects . The impurity may interact with similar molecular targets and pathways, although its specific effects and interactions require further research.

Comparaison Avec Des Composés Similaires

Similar Compounds: Metoprolol Impurity 11 can be compared with other impurities of metoprolol, such as Metoprolol EP Impurity A, Metoprolol EP Impurity M, and Metoprolol EP Impurity N . These impurities are also analyzed using advanced chromatographic techniques and have similar chemical structures and properties.

Uniqueness: What sets this compound apart from other similar compounds is its specific synthetic route and the unique reaction conditions required for its preparation and analysis. The use of HILIC/SAX/WAX tri-modal phases and advanced detection methods ensures accurate quantification and profiling of this impurity .

Propriétés

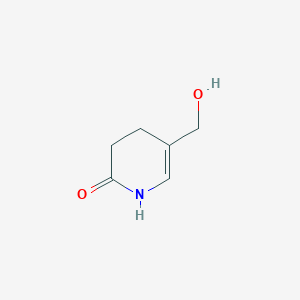

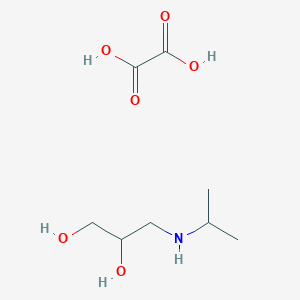

Formule moléculaire |

C8H17NO6 |

|---|---|

Poids moléculaire |

223.22 g/mol |

Nom IUPAC |

oxalic acid;3-(propan-2-ylamino)propane-1,2-diol |

InChI |

InChI=1S/C6H15NO2.C2H2O4/c1-5(2)7-3-6(9)4-8;3-1(4)2(5)6/h5-9H,3-4H2,1-2H3;(H,3,4)(H,5,6) |

Clé InChI |

MRTTYHAMDQOINV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)NCC(CO)O.C(=O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B14768124.png)